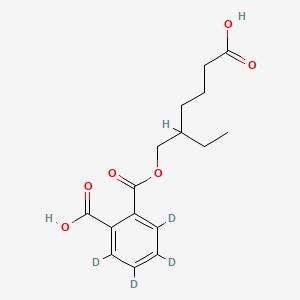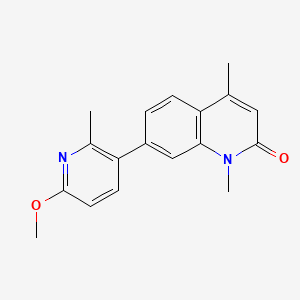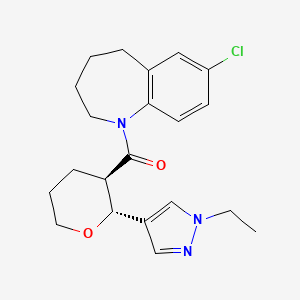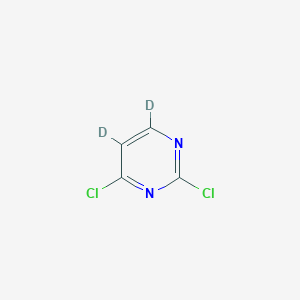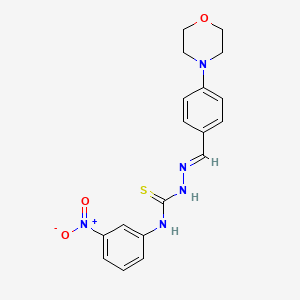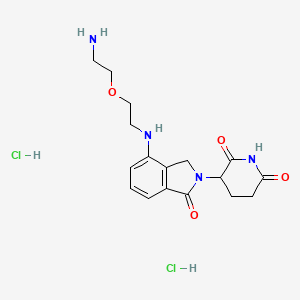
Cy5-PEG2-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG2-TCO is a fluorescent dye that contains a trans-cyclooctene (TCO) group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a tetrazine group. This reaction is highly selective, fast, and biocompatible, making this compound a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO typically involves the conjugation of a Cy5 dye with a PEG2 linker and a TCO group. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The reaction is carried out under controlled temperatures to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the product. The compound is typically stored at -20°C to maintain its stability and shipped under frozen conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction forms a stable, covalent linkage between the TCO group and the tetrazine group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild and biocompatible, making it suitable for use in biological systems .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable, covalent adduct. This product is highly fluorescent and can be used for various detection and imaging applications .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG2-TCO has a wide range of applications in scientific research, including:
Chemistry: Used for chemoselective labeling and detection of tetrazine-tagged molecules
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells and tissues
Medicine: Utilized in pretargeting approaches for targeted drug delivery and imaging
Industry: Applied in the development of diagnostic assays and biosensors
Wirkmechanismus
The mechanism of action of Cy5-PEG2-TCO involves the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. The TCO group in this compound reacts with the tetrazine group to form a stable, covalent linkage. This reaction is highly selective and fast, making it suitable for various biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-TCO: Similar to Cy5-PEG2-TCO but without the PEG2 linker. .
Cy5-PEG2-TCO4: A derivative of this compound containing four PEG units.
Uniqueness
This compound is unique due to its PEG2 linker, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in live cell imaging and targeted drug delivery .
Eigenschaften
Molekularformel |
C47H65ClN4O5 |
|---|---|
Molekulargewicht |
801.5 g/mol |
IUPAC-Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+; |
InChI-Schlüssel |
OMUFABULRAIRJT-YUZSSDIYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


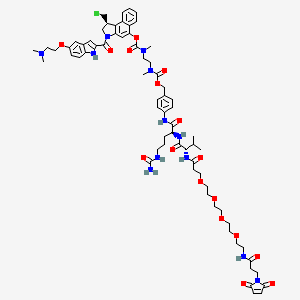

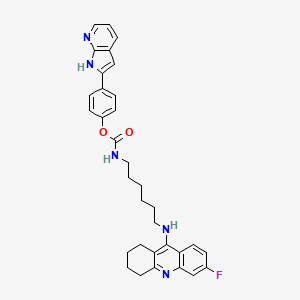
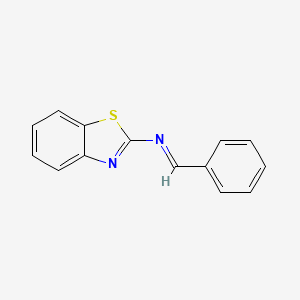
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
